[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
Overview
Description
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride: is a chemical compound that has garnered significant interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring and a triazole ring, which are known for their versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves the formation of the triazole ring through a cycloaddition reaction, commonly known as the Huisgen cycloaddition or “click chemistry.” This reaction is performed between an azide and an alkyne in the presence of a copper catalyst. The pyridine ring is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride
- N-Methyl-1-(pyridin-3-yl)methanamine dihydrochloride
Comparison: While these compounds share structural similarities with [1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride, they differ in the presence of the triazole ring. This unique feature imparts distinct chemical and biological properties, making this compound a valuable compound for various applications.
Biological Activity
[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine ring and a triazole ring, both of which are known for their versatility in chemical reactivity and biological interactions. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Features
The compound can be represented by the following molecular structure:
It consists of:
- A pyridine ring that contributes to its biological activity.
- A triazole ring , which is known for forming coordination complexes with metal ions.
Synthesis Methods
The synthesis typically involves:
- Click Chemistry : The formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne in the presence of a copper catalyst.
- Nucleophilic Substitution : Introduction of the pyridine moiety via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Metal Ion Coordination : The triazole ring can form complexes with metal ions, influencing various biochemical pathways.
- Enzyme Interaction : The pyridine component can modulate the activity of enzymes and receptors, leading to alterations in cellular processes.
These interactions suggest that the compound may have applications in treating diseases where these pathways are disrupted.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines. A related study reported an IC50 value of 0.99 μM for compounds similar to this compound against the BT-474 breast cancer cell line .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of several pathogenic microorganisms. The presence of both pyridine and triazole rings enhances its effectiveness as an antimicrobial agent.
Inhibition Studies
In vitro studies have demonstrated that compounds related to this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation . This suggests that the compound could be developed further for therapeutic use in oncology.
Study on Cytotoxicity
A notable study conducted on various triazole derivatives found that certain modifications significantly enhanced their cytotoxic effects against cancer cells. For instance, specific substitutions on the triazole ring led to improved IC50 values compared to standard chemotherapeutic agents .
Mechanistic Insights
Further mechanistic studies using flow cytometry revealed that these compounds could induce apoptosis in cancer cells by increasing caspase activity and altering cell cycle progression . This provides a promising avenue for developing new anticancer therapies based on this compound's scaffold.
Data Summary
Properties
IUPAC Name |
(1-pyridin-3-yltriazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5.2ClH/c9-4-7-6-13(12-11-7)8-2-1-3-10-5-8;;/h1-3,5-6H,4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDOYUVJQCVFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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